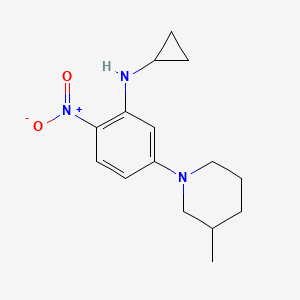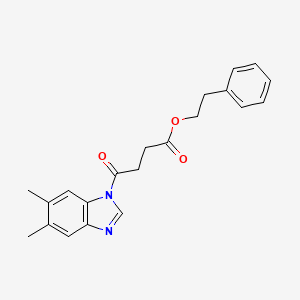![molecular formula C25H25N5O B15283908 N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline](/img/structure/B15283908.png)
N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline is a complex organic compound that features a benzotriazole moiety, a morpholine ring, and a phenylethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline typically involves multiple steps, starting with the preparation of benzotriazole derivatives. Benzotriazole can be synthesized by the reaction of o-phenylenediamine with sodium nitrite and acetic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Applications De Recherche Scientifique
N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials with specific properties such as corrosion resistance and UV protection
Mécanisme D'action
The mechanism of action of N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable coordination compounds with metal ions, which may inhibit enzyme activity. The morpholine ring and phenylethylidene group contribute to the compound’s ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: Similar in structure but lacks the morpholine ring and phenylethylidene group.
Tolyltriazole: Contains a triazole ring but differs in the substitution pattern and lacks the morpholine ring.
Uniqueness
N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline is unique due to its combination of a benzotriazole moiety, morpholine ring, and phenylethylidene group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C25H25N5O |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
1-(benzotriazol-1-yl)-N-(4-methylphenyl)-2-morpholin-4-yl-2-phenylethanimine |
InChI |
InChI=1S/C25H25N5O/c1-19-11-13-21(14-12-19)26-25(30-23-10-6-5-9-22(23)27-28-30)24(20-7-3-2-4-8-20)29-15-17-31-18-16-29/h2-14,24H,15-18H2,1H3 |
Clé InChI |
OBUUYWWUWWEPIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C(C2=CC=CC=C2)N3CCOCC3)N4C5=CC=CC=C5N=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,6-Dichlorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide](/img/structure/B15283827.png)

![6-(2-Iodophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283846.png)
![2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B15283854.png)
![[2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide](/img/structure/B15283861.png)
![8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B15283865.png)
![N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B15283869.png)
![3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B15283883.png)


![2-(acetyloxy)-4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B15283903.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283909.png)

![6-[(2-Methoxyphenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283931.png)
